Several methods have been reported for the synthesis of 1-ethyl-2-methyl-1H-indole. One common approach involves the condensation reaction of N-ethylformamide with 2-methylbenzaldehyde in the presence of an acidic catalyst. [] This reaction results in the formation of the desired indole core structure.
Another method utilizes the Fischer indole synthesis, which involves the cyclization of a phenylhydrazine derivative with a ketone or aldehyde. In this case, N-ethyl-N'-phenylhydrazine is reacted with 2-butanone to yield 1-ethyl-2-methyl-1H-indole.
-Ethyl-2-methyl-1H-indole has been explored for its potential applications in various scientific research fields, including:
1-Ethyl-2-methyl-1H-indole is a chemical compound belonging to the indole family, characterized by its unique bicyclic structure which consists of a fused benzene and pyrrole ring. Its molecular formula is with a molecular weight of approximately 159.232 g/mol. The compound exhibits properties typical of indoles, including reactivity in electrophilic substitution reactions due to the electron-rich nature of the indole nitrogen atom .
Currently, there is no scientific research readily available on the specific mechanism of action of 1-Ethyl-2-methyl-1H-indole in biological systems.
Limited information is available on the safety hazards of 1-Ethyl-2-methyl-1H-indole. As a general precaution for handling organic compounds, it is recommended to wear gloves, safety glasses, and work in a well-ventilated fume hood.
1-Ethyl-2-methyl-1H-indole serves as a precursor for the synthesis of more complex heterocyclic indole compounds. Research efforts are focused on utilizing this compound as a building block for novel molecules with potential applications in various fields, including:
The biological activity of 1-Ethyl-2-methyl-1H-indole has been explored in several studies. It is known to interact with various biological targets, including enzymes and receptors. Notably, this compound acts as an agonist at the aryl hydrocarbon receptor, influencing immune responses and cellular signaling pathways . Additionally, it has been associated with potential anticancer properties, showing efficacy in inducing apoptosis in cancer cells and inhibiting cell proliferation .
Several synthesis methods for 1-Ethyl-2-methyl-1H-indole have been documented:
1-Ethyl-2-methyl-1H-indole has several applications:
Research indicates that 1-Ethyl-2-methyl-1H-indole interacts with various biomolecules:
Several compounds share structural similarities with 1-Ethyl-2-methyl-1H-indole. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Methylindole | Indole derivative | Exhibits different biological activities |
2-Ethylindole | Indole derivative | Different substitution pattern on the indole ring |
3-Methylindole | Indole derivative | Known for its distinct odor (skatole) |
5-Methoxyindole | Methoxy-substituted indole | Exhibits unique pharmacological properties |
These compounds differ mainly in their substitution patterns and functional groups, which influence their reactivity and biological activities. The unique combination of ethyl and methyl groups in 1-Ethyl-2-methyl-1H-indole contributes to its distinctive properties compared to these related compounds.
1-Ethyl-2-methyl-1H-indole represents a substituted derivative of the indole heterocyclic system, characterized by the molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol [1] [2] [3]. The compound maintains the fundamental bicyclic architecture of indole, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, with specific substitutions at the nitrogen-1 position (ethyl group) and carbon-2 position (methyl group) [2] [3].
The molecular geometry of 1-ethyl-2-methyl-1H-indole exhibits the characteristic planar configuration of the indole core system, with the ethyl and methyl substituents extending from this fundamental framework [4] [5]. The indole ring system demonstrates typical aromatic bond lengths, with carbon-nitrogen bonds in the pyrrole ring measuring approximately 1.36-1.38 Å, while aromatic carbon-carbon bonds range from 1.38-1.42 Å [6] [7]. The pyrrole ring carbon-carbon bonds exhibit lengths of 1.37-1.39 Å, consistent with the delocalized aromatic character [6] [7].
Bond angles within the ring system maintain values characteristic of aromatic heterocycles, with ring angles typically measuring 107-108° [6] [7]. The planarity of the indole core is essentially maintained despite the presence of the substituent groups, with the angle between indole planes in crystalline structures ranging from 60-85° when considering intermolecular interactions [5]. The molecular geometry preserves the aromatic conjugated system that defines the electronic properties of the indole framework [4] [8] [9].
The electronic structure of 1-ethyl-2-methyl-1H-indole is characterized by extensive π-electron delocalization across the bicyclic aromatic system [9] [10]. The compound exhibits resonance stabilization typical of indole derivatives, with electron density distributed throughout the conjugated framework [9]. The presence of the nitrogen atom in the five-membered ring contributes significantly to the electronic distribution, with the lone pair of electrons on nitrogen participating in the aromatic π-system [10] [11].
Computational studies indicate that indole systems demonstrate considerable stability through resonance effects, with the π-electron distribution influencing both chemical reactivity and physical properties [9] [12]. The substitution pattern in 1-ethyl-2-methyl-1H-indole affects the electron density distribution, with the ethyl group at the nitrogen position and the methyl group at the 2-position modifying the electronic characteristics compared to the parent indole molecule [10]. The compound maintains the fundamental electronic properties that characterize indole derivatives, including the capacity for electrophilic aromatic substitution reactions due to the electron-rich nature of the aromatic system [8].
1-Ethyl-2-methyl-1H-indole exhibits a boiling point range of 266-267°C at standard atmospheric pressure [13] [14]. This thermal property reflects the molecular weight and intermolecular forces characteristic of substituted indole compounds [13]. The relatively high boiling point indicates significant intermolecular interactions, consistent with the aromatic nature and molecular size of the compound [14].
The density of 1-ethyl-2-methyl-1H-indole has been determined to be 1.02 g/mL at 25°C [15] [13] [14]. This physical property places the compound in the typical range for organic aromatic compounds of similar molecular weight and structure [15]. The measured density value is consistent with the molecular composition and packing efficiency of the substituted indole framework [13] [14].
The refractive index of 1-ethyl-2-methyl-1H-indole is reported as n₂₀/D 1.587 [15] [14]. This optical property provides insight into the electronic polarizability and molecular structure of the compound [15]. The refractive index value is characteristic of aromatic heterocyclic compounds and reflects the π-electron system present in the indole framework [14].
Under standard conditions, 1-ethyl-2-methyl-1H-indole exists as a liquid with a characteristic appearance described as white to light yellow and clear [15] [14]. The liquid state at room temperature is consistent with the molecular weight and structure of the compound [15]. The slight coloration may be attributed to trace impurities or minor oxidation products, which is common among indole derivatives [14].
Table 1: Physical Properties of 1-Ethyl-2-methyl-1H-indole
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₁₃N | [1] [2] [3] |
Molecular Weight (g/mol) | 159.23 | [1] [2] [15] [3] |
CAS Number | 40876-94-6 | [1] [2] [14] [3] |
Boiling Point (°C) | 266-267 | [13] [14] |
Density (g/mL at 25°C) | 1.02 | [15] [13] [14] |
Refractive Index (n₂₀/D) | 1.587 | [15] [14] |
Flash Point (°C) | >230°F (>110°C) | [14] |
Vapor Pressure (mmHg at 25°C) | 0.0±0.5 | [16] |
Physical State | Liquid | [15] [14] |
Appearance | White to light yellow clear liquid | [15] [14] |
1-Ethyl-2-methyl-1H-indole demonstrates favorable solubility in polar aprotic solvents, including dimethyl sulfoxide, acetonitrile, and methanol [17]. The compound also exhibits solubility in ethyl acetate, indicating compatibility with moderately polar organic solvents [17]. These solubility characteristics are consistent with the molecular structure, which combines the aromatic indole core with alkyl substituents that influence the overall polarity and solvation behavior [17].
The solubility profile suggests limited water solubility, which is typical for indole derivatives due to their predominantly hydrophobic aromatic character [17]. The polar surface area of 4.93 Ų and the calculated partition coefficient (LogP) of 3.53 support the observed solubility patterns, indicating a preference for organic solvents over aqueous media [16].
Table 2: Solubility Characteristics of 1-Ethyl-2-methyl-1H-indole
Solvent | Solubility | Reference |
---|---|---|
Dimethyl sulfoxide | Soluble | [17] |
Methanol | Soluble | [17] |
Acetonitrile | Soluble | [17] |
Ethyl acetate | Soluble | [17] |
Water | Limited solubility | [Inferred from indole properties] |
1-Ethyl-2-methyl-1H-indole exhibits stability under normal storage and handling conditions [17] [9]. The compound demonstrates chemical stability for extended periods when stored appropriately, with reports indicating stability for at least two years under proper conditions [17]. The aromatic indole framework contributes to the overall molecular stability through resonance stabilization and the delocalized π-electron system [9].
The stability of indole derivatives is influenced by the electronic structure and the presence of the nitrogen heteroatom, which participates in the aromatic system [9] [12]. Computational studies suggest that the substitution pattern in 1-ethyl-2-methyl-1H-indole does not significantly compromise the inherent stability of the indole core [12]. The compound maintains its structural integrity under ambient conditions, making it suitable for various research and synthetic applications [17].
The reactivity of 1-ethyl-2-methyl-1H-indole is characteristic of substituted indole compounds, with the aromatic system exhibiting susceptibility to electrophilic aromatic substitution reactions [8] [9]. The electron-rich nature of the indole framework, particularly at the 3-position, makes this site highly reactive toward electrophilic reagents [8]. The substitution pattern with the ethyl group at nitrogen-1 and methyl group at carbon-2 influences the regioselectivity and reactivity compared to the parent indole molecule [8].
The compound demonstrates the typical reactivity profile of indole derivatives, including potential for oxidation reactions and participation in various organic transformations [9] [12]. The presence of the nitrogen atom in the five-membered ring contributes to the nucleophilic character of the molecule, while the aromatic π-system provides sites for electrophilic attack [8] [9]. The reactivity is modulated by the electronic effects of the ethyl and methyl substituents, which can influence both the reaction rates and product distributions in chemical transformations [8].
Table 3: Chemical Properties of 1-Ethyl-2-methyl-1H-indole
Property | Value | Reference |
---|---|---|
Exact Mass (amu) | 159.104797 | [16] |
Polar Surface Area (Ų) | 4.93 | [16] |
LogP (Partition Coefficient) | 3.53 | [16] |
InChI Key | XMOWAIVXKJWQBJ-UHFFFAOYSA-N | [18] [2] |
SMILES Notation | CCN1C(=CC2=CC=CC=C21)C | [2] |
Molecular Geometry | Planar indole ring system with substituents | [4] [5] |
Electronic Configuration | π-electron delocalization across bicyclic system | [9] [10] |
Stability | Stable under normal conditions | [17] [9] |